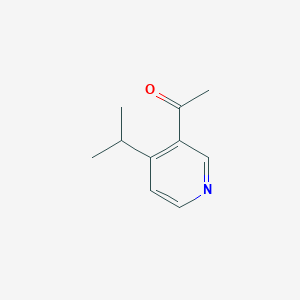

1-(4-Isopropylpyridin-3-yl)ethanone

Description

1-(4-Isopropylpyridin-3-yl)ethanone is a pyridine derivative featuring an acetyl group at position 3 and an isopropyl substituent at position 4 of the pyridine ring. This compound’s structural uniqueness lies in the combination of steric bulk from the isopropyl group and the electron-withdrawing acetyl moiety, which collectively influence its physicochemical properties, reactivity, and biological interactions. Its applications span medicinal chemistry, material science, and catalysis, though specific biological activities require further exploration .

Properties

IUPAC Name |

1-(4-propan-2-ylpyridin-3-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-7(2)9-4-5-11-6-10(9)8(3)12/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGNXOQIMDXTCQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=NC=C1)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701270691 | |

| Record name | 1-[4-(1-Methylethyl)-3-pyridinyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701270691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

435273-46-4 | |

| Record name | 1-[4-(1-Methylethyl)-3-pyridinyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=435273-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-(1-Methylethyl)-3-pyridinyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701270691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Isopropylpyridin-3-yl)ethanone typically involves the alkylation of 4-isopropylpyridine with an appropriate acylating agent. One common method is the Friedel-Crafts acylation, where 4-isopropylpyridine reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Isopropylpyridin-3-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The pyridine ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with halogens in the presence of a catalyst.

Major Products Formed:

Oxidation: 1-(4-Isopropylpyridin-3-yl)acetic acid.

Reduction: 1-(4-Isopropylpyridin-3-yl)ethanol.

Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

Pharmacological Applications

Aldosterone Synthase Inhibition

Research has indicated that 1-(4-Isopropylpyridin-3-yl)ethanone acts as an inhibitor of aldosterone synthase (CYP11B2), which is crucial in the regulation of blood pressure and electrolyte balance. Inhibiting this enzyme can benefit conditions characterized by elevated aldosterone levels, such as hypertension and heart failure. A notable study demonstrated that compounds similar to this compound showed efficacy in reducing aldosterone production, thereby providing a therapeutic avenue for treating related diseases .

C5a Receptor Modulation

Another significant application involves the modulation of the C5a receptor, which plays a critical role in inflammatory responses. Compounds derived from this compound have been investigated for their potential to treat various inflammatory diseases, including vasculitis and autoimmune disorders. The modulation of this receptor can lead to decreased leukocyte activation and infiltration, which is beneficial in managing chronic inflammatory conditions .

Mechanistic Insights

Mechanism of Action

The mechanism through which this compound exerts its effects involves selective inhibition of specific enzymes associated with steroidogenesis and inflammation. For instance, its action on CYP11B2 not only influences aldosterone synthesis but also impacts pathways related to fibrosis and ischemic injuries in organs such as the liver and heart .

Table 1: Summary of Key Studies Involving this compound

Mechanism of Action

The mechanism of action of 1-(4-Isopropylpyridin-3-yl)ethanone depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The isopropyl and ethanone groups can interact with the active site of enzymes or binding pockets of receptors, influencing biological pathways and processes.

Comparison with Similar Compounds

Table 1: Key Differences Between this compound and Analogous Compounds

| Compound Name | Structural Differences vs. Target Compound | Key Properties/Activities | References |

|---|---|---|---|

| 1-(6-Isopropylpyridin-3-yl)ethanone | Isopropyl at position 6 (vs. 4) | Altered steric effects; distinct bioactivity | |

| 1-(4-Isopropylpyridin-2-yl)ethanone | Acetyl group at position 2 (vs. 3) | Reduced hydrogen bonding capacity; varied reactivity | |

| 1-(2,6-Dimethylpyridin-4-yl)ethanone | Methyl groups at positions 2 and 6 | Anti-HIV activity due to optimized substituent positioning | |

| 1-[2-Acetyl-6-(trifluoromethyl)pyridin-4-yl]ethanone | Trifluoromethyl at position 6, acetyl at 2 | Enhanced hydrophobicity; distinct electronic effects | |

| 1-(3-Fluoro-4-isopropoxyphenyl)ethanone | Pyridine replaced by phenyl; fluoro/isopropoxy substituents | Improved pharmacokinetics due to halogen and ether groups |

Detailed Analysis of Structural Modifications

Substituent Positioning on the Pyridine Ring

- Position 4 vs. 6 Isopropyl Substitution: Moving the isopropyl group from position 4 to 6 (as in 1-(6-Isopropylpyridin-3-yl)ethanone) introduces steric hindrance at a different region of the molecule. This positional shift may reduce binding affinity to enzymes or receptors that interact with the pyridine ring’s nitrogen atom, as seen in kinase inhibitors .

- Acetyl Group at Position 2 vs.

Substituent Type and Electronic Effects

- Trifluoromethyl vs. Isopropyl: The trifluoromethyl group in 1-[2-Acetyl-6-(trifluoromethyl)pyridin-4-yl]ethanone introduces strong electron-withdrawing effects, increasing the compound’s stability against metabolic oxidation. However, its smaller size compared to isopropyl may reduce steric shielding of the acetyl group .

- Methyl vs.

Hybrid Aromatic Systems

Replacing the pyridine ring with phenyl (as in 1-(3-Fluoro-4-isopropoxyphenyl)ethanone) shifts the electronic profile from a heteroaromatic to a purely aromatic system. The addition of fluorine and isopropoxy groups enhances metabolic stability and lipophilicity, making such analogs promising for CNS-targeting drugs .

Biological Activity

Overview

1-(4-Isopropylpyridin-3-yl)ethanone, also known by its chemical identifier 435273-46-4, is an organic compound classified as a pyridine derivative. Its structure features a pyridine ring with an isopropyl group at the 4-position and an ethanone group at the 3-position. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

The synthesis of this compound typically involves alkylation methods, such as Friedel-Crafts acylation. In this process, 4-isopropylpyridine reacts with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride under anhydrous conditions to prevent hydrolysis.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The isopropyl and ethanone groups facilitate binding to active sites or binding pockets, influencing various biological pathways. This compound has shown promise in the development of enzyme inhibitors and receptor ligands, which are crucial for therapeutic applications.

Biological Activities

This compound has been investigated for several biological activities:

- Enzyme Inhibition : It acts as an inhibitor for various enzymes, which can be leveraged in treating diseases related to enzyme dysfunction.

- Receptor Modulation : The compound has been studied for its potential to modulate receptor activity, making it a candidate for drug development targeting specific pathways.

Research Findings

Recent studies have explored the efficacy of this compound in various contexts:

- Anti-inflammatory Effects : Research indicates that compounds similar to this compound can exhibit anti-inflammatory properties, potentially useful in treating conditions like rheumatoid arthritis and asthma .

- Neurological Applications : The compound's structural similarities to other biologically active molecules suggest potential applications in neurodegenerative diseases .

- Case Studies :

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 1-(4-Isobutylphenyl)ethanone | Phenyl derivative | Moderate enzyme inhibition |

| 1-(4-Isopropylphenyl)ethanone | Phenyl derivative | Limited receptor modulation |

| 1-(4-Isopropylpyridin-2-yl)ethanone | Pyridine derivative | Potential anti-inflammatory effects |

The unique presence of the pyridine ring in this compound distinguishes it from phenolic analogs, providing unique electronic properties that enhance its interaction with biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.